(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine, also known as Memantine, is a drug that is used to treat Alzheimer's disease. The drug is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. The drug was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mécanisme D'action
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine works by blocking the activity of the NMDA receptors in the brain. NMDA receptors play a key role in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. However, excessive activation of NMDA receptors can lead to excitotoxicity, which is the death of neurons due to overstimulation. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine blocks the activity of NMDA receptors without completely inhibiting them, which allows for the normal functioning of the brain while preventing excitotoxicity.
Biochemical and Physiological Effects:
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been shown to have a number of biochemical and physiological effects in the brain. The drug has been shown to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease, and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has also been shown to reduce inflammation in the brain and to improve blood flow to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in lab experiments is that it has a well-defined mechanism of action and a relatively low toxicity profile. This makes it a useful tool for studying the NMDA receptor and its role in neurological disorders. However, a limitation of using (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine is that it is not selective for the NMDA receptor and can also affect other neurotransmitter systems in the brain. This can make it difficult to interpret the results of experiments and to determine the specific effects of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine on the NMDA receptor.
Orientations Futures
There are several potential future directions for research on (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine. One area of interest is the use of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in combination with other drugs for the treatment of neurological disorders. For example, (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been shown to enhance the effects of cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. This could lead to the development of more effective and targeted therapies for neurological disorders. Finally, there is also interest in exploring the potential use of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in other areas of medicine, such as cancer treatment and pain management.
Méthodes De Synthèse
The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the reaction of 3-Fluoro-1-adamantylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction results in the formation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, which is then converted to the amine form using a reducing agent such as lithium aluminum hydride. The final step involves the resolution of the racemic mixture to obtain the pure (2R)-enantiomer.
Applications De Recherche Scientifique
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been extensively studied for its potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The drug has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage.
Propriétés
IUPAC Name |
(2R)-2-(3-fluoro-1-adamantyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3/t9-,10?,11?,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKLDVHOUQGCO-TWJXAIAZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.